![molecular formula C20H18N2O2 B2568420 N-(2-ethylphenyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1704615-27-9](/img/structure/B2568420.png)
N-(2-ethylphenyl)-3-(pyridin-2-yloxy)benzamide
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Description
N-(2-ethylphenyl)-3-(pyridin-2-yloxy)benzamide, also known as GSK137647A, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has been shown to exhibit high affinity and selectivity for the androgen receptor (AR).
Scientific Research Applications
- Drug Scaffold : Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its versatile applications in medicinal chemistry . Researchers explore its potential as a core structure for developing novel drugs targeting various diseases.
- Diverse Synthesis Strategies : Researchers employ various synthetic routes to access imidazo[1,2-a]pyridines. These include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
- General Methodology : For instance, a versatile method allows the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone via an aromatic aldehyde and o-phenylenediamine .
- Boronic Acid Stability : Imidazo[1,2-a]pyridine derivatives, including phenylboronic pinacol esters, are considered for neutron capture therapy. However, their stability in water remains a challenge . Researchers explore modifications to enhance their stability.
Medicinal Chemistry
Synthetic Methodology
Boron-Carriers for Neutron Capture Therapy
properties
IUPAC Name |
N-(2-ethylphenyl)-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-2-15-8-3-4-11-18(15)22-20(23)16-9-7-10-17(14-16)24-19-12-5-6-13-21-19/h3-14H,2H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQMWIIPZOQCSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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